molecular formula C17H19N3O4S B6416036 6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261940-18-4

6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%

Cat. No. B6416036
CAS RN: 1261940-18-4
M. Wt: 361.4 g/mol
InChI Key: XDUKBLJTRZKGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid (6APS) is a synthetic chemical compound with a molecular formula of C11H16N2O3S. It is a white, crystalline solid that is soluble in water, methanol, ethanol, and dimethyl sulfoxide. 6APS has been used as a research chemical in a variety of fields, including biochemistry and pharmacology. It is known to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanism of action of various drugs and compounds. In

Scientific Research Applications

6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been used as a research chemical in a variety of fields, including biochemistry and pharmacology. It has been used to study the mechanism of action of various drugs and compounds, including those that act on the nervous system, cardiovascular system, and immune system. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their effects on the body. Additionally, 6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been used to study the biochemical and physiological effects of various compounds and drugs on cell cultures.

Mechanism of Action

6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% is believed to act as an agonist of the metabotropic glutamate receptor 4 (mGluR4). It binds to the mGluR4 receptor, activating it and triggering a cascade of biochemical and physiological responses. This activation leads to the release of various neurotransmitters, including glutamate, GABA, and dopamine, which can have a variety of effects on the body.
Biochemical and Physiological Effects
6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce calcium influx in neurons, which can lead to an increase in neuronal excitability. Additionally, 6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which can have a variety of effects on the body. In animal studies, 6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been shown to have antidepressant-like effects, as well as anxiolytic effects.

Advantages and Limitations for Lab Experiments

6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has several advantages as a research chemical. It is relatively easy to synthesize, and it is available in high purity (95%) from chemical suppliers. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the mechanism of action of various drugs and compounds. However, there are some limitations to using 6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% in laboratory experiments. It is not known to be toxic, but its effects on humans are not well understood, so it should be used with caution. Additionally, its effects can vary depending on the concentration used, so it is important to use the correct concentration for the desired effect.

Future Directions

There are several potential future directions for research involving 6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%. One potential area of research is to further study the effects of 6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% on the nervous system and its potential therapeutic applications. Additionally, further research could be done to explore the effects of 6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% on other systems, such as the cardiovascular and immune systems. Additionally, further research could be done to explore the effects of 6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% on drug metabolism and pharmacokinetics. Finally, further research could be done to explore the potential therapeutic applications of 6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%, such as its use in the treatment of depression and anxiety.

Synthesis Methods

6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% is synthesized through a multi-step process. The first step is the reaction of 4-bromophenylsulfonyl chloride with piperidine to form 4-(piperidin-1-ylsulfonyl)phenylsulfonyl chloride. This intermediate is then reacted with 6-amino-3-chloropicolinic acid in the presence of sodium hydroxide to form 6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%. The final product is isolated through recrystallization or chromatography.

properties

IUPAC Name

6-amino-3-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c18-15-9-8-14(16(19-15)17(21)22)12-4-6-13(7-5-12)25(23,24)20-10-2-1-3-11-20/h4-9H,1-3,10-11H2,(H2,18,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUKBLJTRZKGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(N=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-[4-(piperidin-1-ylsulfonyl)phenyl]picolinic acid

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